3,3,4,4-Tetrafluorocyclobutene
Overview
Description
3,3,4,4-Tetrafluorocyclobutene is a fluorinated cyclobutene compound with the molecular formula C4H2F4. This compound is notable for its unique structure, which includes four fluorine atoms attached to a cyclobutene ring. The presence of these fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrafluorocyclobutene typically involves multiple steps starting from chlorotrifluoroethene. One common method includes the reduction of perfluorocyclobutene using sodium borohydride (NaBH4) in diglyme at 0°C for one hour . This method has been optimized to improve yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-valency metal fluorides such as cobalt trifluoride (CoF3) and manganese trifluoride (MnF3) has been explored for fluorination processes . These methods are designed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetrafluorocyclobutene undergoes various chemical reactions, including:
Ring-Opening Metathesis (ROM): This reaction is driven by the relief of the four-membered ring strain and can lead to the formation of dienes.
Oxidation and Cyclization: These reactions can transform the compound into tetrafluorohexopyranoses.
Thermal Isomerization: At temperatures between 306 to 360°C, this compound can isomerize to 1,1,4,4-tetrafluorobuta-1,3-diene.
Common Reagents and Conditions:
Grubbs or Hoveyda-Grubbs 2nd Generation Precatalysts: Used in ring-opening cross metathesis (ROCM) with electronically rich alkenes.
Sodium Borohydride (NaBH4): Used for reduction reactions.
High-Valency Metal Fluorides: Such as CoF3 and MnF3 for fluorination.
Major Products:
Non-Symmetrical Tetrafluorodienes: Formed through ROCM.
Tetrafluorohexopyranoses: Formed through oxidation and cyclization.
1,1,4,4-Tetrafluorobuta-1,3-diene: Formed through thermal isomerization.
Scientific Research Applications
3,3,4,4-Tetrafluorocyclobutene has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of high-performance polymers and materials.
Industrial Chemistry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluorocyclobutene involves its ability to undergo ring-opening metathesis and other transformations due to the strain in its four-membered ring. The presence of fluorine atoms enhances its reactivity and stability in various chemical environments . The molecular targets and pathways involved in its reactions are primarily related to its interactions with catalysts and reagents used in metathesis and fluorination processes .
Comparison with Similar Compounds
1,1,4,4-Tetrafluorobuta-1,3-diene: A product of thermal isomerization of 3,3,4,4-tetrafluorocyclobutene.
Perfluorocyclobutene: A precursor in the synthesis of this compound.
Fluorinated Alkenes and Alkynes: Compounds that undergo similar metathesis reactions.
Uniqueness: this compound is unique due to its highly strained four-membered ring and the presence of four fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
3,3,4,4-tetrafluorocyclobutene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4/c5-3(6)1-2-4(3,7)8/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTJJDFBXCKNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C1(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306758 | |
Record name | 3,3,4,4-Tetrafluorocyclobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2714-38-7 | |
Record name | 3,3,4,4-Tetrafluorocyclobutene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2714-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4-Tetrafluorocyclobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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